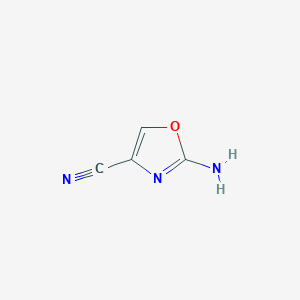

2-Aminooxazole-4-carbonitrile

Übersicht

Beschreibung

2-Aminooxazole-4-carbonitrile is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms. This compound is notable for its primary amine group, which can participate in various chemical reactions, making it a versatile building block in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Aminooxazole-4-carbonitrile can be synthesized through the reaction of 2-oxazole-4-carbonitrile with ammonia. The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

[3+2] Cycloaddition Reactions

The cyano group at position 4 participates in Huisgen-type [3+2] cycloadditions , forming triazole derivatives. For example:

-

Reaction with Azides : In N,N-dimethylformamide (DMF) at 100°C for 6 hours, 5-aminooxazole-4-carbonitrile reacts with azides to yield triazoles. This reaction leverages the electron-deficient nitrile group, which acts as a dipolarophile (Table 1) .

Condensation Reactions

The amino group at position 2 undergoes condensation with carbonyl-containing reagents:

-

Schiff Base Formation : Reacts with aldehydes or ketones under mild acidic or basic conditions to generate Schiff bases. These products are intermediates in synthesizing bioactive molecules.

-

Imidate Formation : Heating with ethyl N-ethoxyethylidene derivatives in N-methyl-2-pyrrolidinone (NMP) produces N′-cyanooxazolylacetamidines. This reaction highlights the nucleophilic character of the amino group (Table 2) .

Coupling Reactions

The cyano group facilitates coupling reactions to construct complex heterocycles:

-

Nucleophilic Addition : Reacts with amines or hydroxylamine to form amidines or amidoximes, respectively. These intermediates are precursors to fused heterocyclic systems (e.g., pyrimidines).

Substitution and Ring-Opening Reactions

-

Electrophilic Substitution : The oxazole ring undergoes halogenation or nitration at position 5 under electrophilic conditions, though steric hindrance from the amino group limits reactivity .

-

Ring-Opening : Under strong acidic conditions, the oxazole ring can hydrolyze to form α-amino ketonitriles, though this pathway is less common .

Table 1: [3+2] Cycloaddition Reactions

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium Azide | DMF, 100°C, 6 hours | 1,2,3-Triazole derivatives | 65–78% |

Table 2: Condensation Reactions

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl Imidate | NMP, 80°C, 12 hours | N′-Cyanooxazolylacetamidines | 72% | |

| Benzaldehyde | EtOH, RT, 24 hours | Schiff Base (R=Ph) | 85% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Aminooxazole-4-carbonitrile

The synthesis of this compound typically involves multi-component reactions. One common method is through the reaction of malononitrile with appropriate aldehydes and amines under mild conditions. The resulting compound can then be characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a series of compounds synthesized from 4-hydroxycoumarin, malononitrile, and various aryl aldehydes demonstrated significant antiproliferative activity against multiple human tumor cell lines. These compounds were found to disrupt microtubule formation, induce centrosome de-clustering, and cause G2/M cell cycle arrest in melanoma cells .

Table 1: Anticancer Activity of 2-Aminooxazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | A2 Melanoma | 5.6 | Microtubule disruption |

| 1b | MCF-7 | 8.3 | G2/M arrest |

| 1c | HeLa | 7.1 | Anti-angiogenic |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that it can serve as an effective scaffold for developing new antimicrobial agents. Its derivatives have shown activity against various bacterial strains while exhibiting lower cytotoxicity compared to traditional aminothiazole compounds .

Table 2: Antimicrobial Efficacy of 2-Aminooxazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | E. coli | 12 µg/mL |

| 2b | S. aureus | 15 µg/mL |

| 2c | P. aeruginosa | 10 µg/mL |

Case Study 1: Anticancer Properties

In a study conducted on a series of new derivatives derived from the reaction of malononitrile with substituted benzaldehydes, it was observed that certain compounds exhibited high antiproliferative activity against a panel of eight human tumor cell lines. The study detailed the mechanisms by which these compounds induced apoptosis and inhibited angiogenesis both in vitro and in vivo .

Case Study 2: Antimicrobial Applications

A comparative study between the antimicrobial activities of aminothiazoles and their oxazole counterparts demonstrated that substituting the thiazole ring with an oxazole ring resulted in compounds with enhanced efficacy against mycobacterial infections while reducing toxicity . This substitution is particularly promising for developing new treatments for resistant strains.

Wirkmechanismus

The mechanism of action of 2-Aminooxazole-4-carbonitrile involves its ability to interact with various molecular targets through its primary amine group. This interaction can lead to the formation of stable complexes with enzymes or receptors, thereby modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminooxazole: Shares the oxazole ring structure but lacks the carbonitrile group.

2-Aminothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

2-Amino-4H-pyran-3-carbonitrile: Features a different heterocyclic ring structure with similar functional groups.

Uniqueness

2-Aminooxazole-4-carbonitrile is unique due to its combination of the oxazole ring and the carbonitrile group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals .

Biologische Aktivität

2-Aminooxazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions that yield various derivatives with potential pharmacological activities. One common method is the reaction of aminomalononitrile with oxazole derivatives under specific conditions, often utilizing solvents like N-methyl-2-pyrrolidinone (NMP) for optimal yields .

Biological Activities

The biological activity of this compound has been investigated across several domains, including:

- Antitumor Activity : Research indicates that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the growth of non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines .

- Antiviral Properties : Some studies highlight the compound's ability to inhibit viral replication, particularly against human herpes virus type-1 (HHV-1). The mechanism involves modulation of immune responses and direct antiviral effects .

- Immunomodulatory Effects : The compound has demonstrated immunosuppressive and immunostimulatory properties, making it a candidate for treating autoimmune disorders and enhancing immune responses in certain contexts .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : It has been shown to inhibit phytohemagglutinin A-induced proliferation in human lymphocytes and lipopolysaccharide-induced proliferation in mouse splenocytes .

- Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often linked to the modulation of signaling proteins involved in apoptosis .

Case Study 1: Antitumor Activity

A study evaluated a series of this compound derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with specific substitutions at the 5-position exhibited IC50 values as low as 0.06 µM against NCI-H522 cells, showcasing their potential as antineoplastic agents .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of this compound against HHV-1. The study found that certain derivatives significantly reduced viral load in infected cell cultures, suggesting a viable therapeutic pathway for treating herpes infections .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (µM) | Target Cell Line |

|---|---|---|---|

| Derivative A | Antitumor | 0.06 | NCI-H522 (Lung Cancer) |

| Derivative B | Antiviral | Not specified | HHV-1 Infected A-549 |

| Derivative C | Immunomodulatory | Not specified | Human Lymphocytes |

Table 2: Mechanistic Insights

Eigenschaften

IUPAC Name |

2-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSAKSTBAYJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-27-9 | |

| Record name | 2-aminooxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 2-Aminooxazole-4-carbonitrile as described in the research?

A1: The research outlines a novel synthetic route for producing 2-Aminooxazole-4-carbonitriles. [] This method involves a side reaction discovered during the attempted conversion of 4-isoxazolylthioureas into their corresponding carbodiimides. [] By manipulating reaction conditions, researchers could favor the production of either the carbodiimides or the 2-Aminooxazole-4-carbonitriles. [] This discovery presents a new pathway for synthesizing these specific oxazole derivatives.

Q2: What influences the yield of this compound in this specific synthesis method?

A2: The yield of this compound is directly linked to the stability of the N=C=N bond within the carbodiimide intermediate. [] Factors impacting this stability include steric hindrance (the physical arrangement of atoms in the molecule) and electron density around the N=C=N bond. [] By understanding these factors, researchers can adjust reaction conditions to optimize the production of the desired this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.